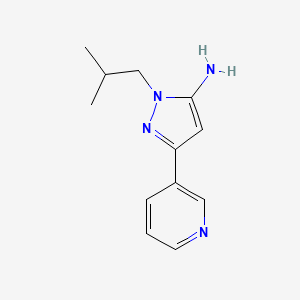

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Description

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group and a pyridine ring

Properties

Molecular Formula |

C12H16N4 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-pyridin-3-ylpyrazol-3-amine |

InChI |

InChI=1S/C12H16N4/c1-9(2)8-16-12(13)6-11(15-16)10-4-3-5-14-7-10/h3-7,9H,8,13H2,1-2H3 |

InChI Key |

FDMCFAGZVPZGCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CN=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.

Substitution Reactions: The isobutyl group can be introduced through alkylation reactions. For example, the pyrazole intermediate can be treated with isobutyl bromide in the presence of a base like potassium carbonate.

Pyridine Ring Introduction: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

The compound (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a novel organic molecule with a pyrazole ring substituted with an isobutyl group and a pyridine moiety. It belongs to the class of pyrazole derivatives and is of interest in medicinal chemistry due to its potential for interaction with biological targets.

Synthesis

The synthesis of (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. Common approaches allow for the efficient construction of the target molecule while enabling variations in substituents to optimize activity.

Applications

The applications of (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine span various fields. Interaction studies focus on its binding affinity to biological targets. Techniques such as molecular docking and surface plasmon resonance are commonly used to evaluate how well the compound interacts with proteins or enzymes implicated in disease processes. These studies are vital for understanding the mechanism of action and optimizing the compound's therapeutic profile.

Research indicates that compounds containing pyrazole and pyridine moieties often exhibit significant biological activity, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activity of (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine may vary based on its interactions with specific biological targets, such as enzymes or receptors involved in disease pathways. Computer-aided prediction methods have been employed to assess its potential pharmacological effects, suggesting a spectrum of activities that warrant further investigation.

Several compounds share structural similarities with (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-(4-Pyridinyl)-3-methylpyrazole | Pyridine ring substitution | Antimicrobial properties |

| 4-Aminoantipyrine | Amino group on a pyrazole | Analgesic and anti-inflammatory effects |

| 5-(4-Chlorophenyl)-1H-pyrazole | Chlorophenyl substitution on pyrazole | Anticancer activity |

| 2-Methylpyrazine | Methyl group on pyrazine | Antioxidant properties |

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis. This makes it a candidate for therapeutic applications in diseases like cancer and inflammatory disorders.

Comparison with Similar Compounds

Similar Compounds

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-ylmethanamine: Similar structure but with a methanamine group.

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a carbonitrile group.

Uniqueness

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isobutyl group and a pyridine ring on the pyrazole core makes it a versatile compound for various applications.

Biological Activity

1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, characterized by its unique structure that includes an isobutyl group at position 1, a pyridin-3-yl group at position 3, and an amine group at position 5 of the pyrazole ring. This structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is CHN, and its molecular weight is approximately 232.29 g/mol. The presence of both the pyridine and pyrazole rings enhances its potential for interaction with various biological targets.

Biological Activities

Research indicates that 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine exhibits several promising biological activities:

1. Antimicrobial Activity

- The compound has shown efficacy against various microbial strains, suggesting potential applications in treating infections. Studies indicate that its mechanism may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways essential for microbial survival.

2. Anti-inflammatory Properties

- In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The anti-inflammatory activity has been quantified with IC values comparable to established anti-inflammatory agents like diclofenac .

3. Anticancer Effects

- The anticancer potential of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine has been explored in various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. It has been shown to inhibit cell proliferation and induce apoptosis in these cells, with IC values reported in the low micromolar range .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. For instance:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes or cancer cell growth.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways that regulate cell proliferation and survival .

Comparative Analysis with Other Pyrazole Derivatives

A comparison table highlights the structural features and notable biological activities of similar pyrazole derivatives:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-(4-Pyridinyl)-3-methylpyrazole | Pyridine ring substitution | Antimicrobial properties |

| 4-Aminoantipyrine | Amino group on a pyrazole | Analgesic and anti-inflammatory effects |

| 5-(4-Chlorophenyl)-1H-pyrazole | Chlorophenyl substitution on pyrazole | Anticancer activity |

| 2-Methylpyrazine | Methyl group on pyrazine | Antioxidant properties |

The unique combination of functional groups in 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine enhances its lipophilicity and bioavailability compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Activity

- A study evaluated the effects of the compound on various cancer cell lines, reporting significant inhibition of cell growth in HepG2 and MDA-MB-231 cells. The study concluded that the compound's structure allows for effective interaction with cancer-related targets, leading to reduced viability in malignant cells .

Study 2: Anti-inflammatory Mechanism

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.